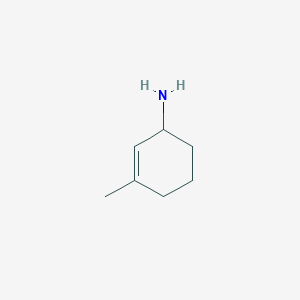![molecular formula C6H12ClNO4S B13561852 2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]aceticacidhydrochloride](/img/structure/B13561852.png)
2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]aceticacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO4S·HCl and a molecular weight of 229.68 g/mol . This compound is known for its unique structure, which includes a thiazolidine ring, making it an interesting subject for research in various scientific fields.
Métodos De Preparación
The synthesis of 2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]acetic acid hydrochloride involves several steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . These derivatives are then further reacted to form the desired compound. Industrial production methods often involve solvent-free reactions or the use of green chemistry principles to improve yield and purity .
Análisis De Reacciones Químicas
2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]acetic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . In the industrial sector, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]acetic acid hydrochloride can be compared with other thiazolidine derivatives, such as 1,3-thiazolidin-4-one and pyrrolidine-2,3,5-trione . These compounds share similar structural features but differ in their specific functional groups and biological activities.
Propiedades
Fórmula molecular |
C6H12ClNO4S |
|---|---|
Peso molecular |
229.68 g/mol |
Nombre IUPAC |
2-[(4-oxo-1,4-oxathian-4-ylidene)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c8-6(9)5-7-12(10)3-1-11-2-4-12;/h1-5H2,(H,8,9);1H |
Clave InChI |
FVQPMNMQSJMUSX-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=NCC(=O)O)(=O)CCO1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13561796.png)

![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)

![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13561842.png)



